Gtx-758

Description

Estrogen Receptor Agonist this compound is an orally available, nonsteroidal selective estrogen receptor (ER) alpha agonist with potential antineoplastic activity. Upon administration of this compound, this agent suppresses the secretion of the gonadotropins follicle-stimulating hormone (FSH) and luteinizing hormone (LH) by the pituitary gland through feedback inhibition. In males, the inhibition of LH secretion prevents the synthesis of androgens, including testosterone, by the testes. This may result in suppressed total serum testosterone to the levels observed in castration.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an estrogen receptor alpha agonist

Properties

CAS No. |

938067-78-8 |

|---|---|

Molecular Formula |

C19H13F2NO3 |

Molecular Weight |

341.3 g/mol |

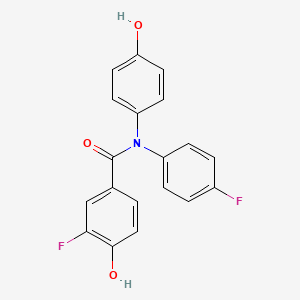

IUPAC Name |

3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H |

InChI Key |

FBCQEUMZZNVQKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GTX758; GTX-758; GTX 758; Capesaris. |

Origin of Product |

United States |

Foundational & Exploratory

Gtx-758: A Technical Overview of a Selective Estrogen Receptor Alpha Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gtx-758, also known as Capesaris, is a synthetic, nonsteroidal, orally bioavailable small molecule that functions as a selective agonist for the estrogen receptor alpha (ERα).[1][2][3] Developed by GTx, Inc., it was investigated for the treatment of advanced prostate cancer.[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and a summary of clinical findings.

Chemical Structure and Properties

This compound is a diphenyl benzamide derivative.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide | |

| Molecular Formula | C₁₉H₁₃F₂NO₃ | |

| Molecular Weight | 341.31 g/mol | |

| SMILES | C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O | |

| InChI Key | FBCQEUMZZNVQKD-UHFFFAOYSA-N | |

| CAS Number | 938067-78-8 | |

| Synonyms | Capesaris, this compound |

Mechanism of Action

This compound is a selective agonist of the estrogen receptor (ER), with a greater than 10-fold preference for ERα over ERβ. Its primary mechanism of action in the context of prostate cancer involves the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—secreted by the pituitary gland through feedback inhibition.

The inhibition of LH secretion leads to a reduction in the synthesis of androgens, such as testosterone, in the testes. This results in a decrease in total serum testosterone to castration levels. Furthermore, this compound stimulates the hepatic production of sex hormone-binding globulin (SHBG), which binds to testosterone, leading to a significant reduction in free testosterone levels, the form of testosterone that prostate cancer cells utilize for growth.

Signaling Pathway

The proposed signaling pathway for this compound's action is illustrated below:

Caption: this compound Mechanism of Action Pathway.

Clinical Trials and Experimental Protocols

This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in treating advanced prostate cancer.

Phase I Clinical Trials

Two Phase I trials were conducted in 2009.

-

Single Ascending Dose Study:

-

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single ascending doses of this compound.

-

Methodology: A double-blind, placebo-controlled study was conducted in 96 healthy male volunteers. Subjects received a single oral dose of this compound or a placebo. The specific dose levels administered are not detailed in the available public information. Blood samples were collected at various time points to determine the pharmacokinetic profile. Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

-

Results: this compound was well tolerated and demonstrated a pharmacokinetic profile suitable for daily oral dosing.

-

-

Multiple Ascending Dose Study:

-

Objective: To assess the safety, tolerability, and pharmacodynamic effects of multiple ascending doses of this compound.

-

Methodology: This study involved 50 healthy male subjects who received multiple ascending doses of this compound over a 14-day period. The specific dose cohorts are not publicly detailed. Blood samples were analyzed for testosterone and SHBG levels to evaluate the pharmacodynamic effects. Safety and tolerability were monitored as in the single-dose study.

-

Results: this compound was well tolerated and demonstrated its ability to reduce testosterone and increase SHBG levels.

-

Phase II Clinical Trial (NCT01420861)

-

Objective: To assess the ability of this compound to achieve a ≥ 50% decline in Prostate-Specific Antigen (PSA) by day 90 in men with castration-resistant prostate cancer (CRPC). Secondary endpoints included changes in testosterone, SHBG, bone turnover markers, and hot flashes.

-

Methodology: This was a Phase II trial in CRPC patients. Participants were assigned to one of two dose cohorts: 125 mg/day or 250 mg/day of oral this compound. The primary endpoint was the proportion of subjects in each cohort achieving a ≥ 50% PSA decline by day 90. Serum levels of PSA, total testosterone, free testosterone, and SHBG were measured at baseline and throughout the study. Safety was monitored, with a focus on venous thromboembolic events.

-

Experimental Workflow:

References

Gtx-758: A Selective Estrogen Receptor Alpha Agonist for Advanced Prostate Cancer

A Technical Overview for Researchers and Drug Development Professionals

Gtx-758 is a synthetic, orally available, nonsteroidal selective estrogen receptor alpha (ERα) agonist that has been investigated for the treatment of advanced prostate cancer. This document provides a comprehensive technical guide on the pharmacodynamics, mechanism of action, and preclinical and clinical data related to this compound's ERα agonist activity.

Core Mechanism of Action

This compound exerts its primary therapeutic effect in prostate cancer through a dual mechanism involving the hypothalamic-pituitary-gonadal (HPG) axis and hepatic sex hormone-binding globulin (SHBG) production. As a potent ERα agonist, this compound provides negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This reduction in gonadotropins leads to decreased testicular androgen synthesis, including testosterone.

Simultaneously, this compound stimulates the liver to increase the production of SHBG. SHBG is a protein that binds to testosterone in the bloodstream, thereby reducing the levels of free, biologically active testosterone that can stimulate prostate cancer cell growth.

Quantitative In Vitro Activity

This compound demonstrates a significant preferential affinity for ERα over estrogen receptor beta (ERβ), which is believed to contribute to its specific pharmacological profile and potentially reduce certain estrogen-related side effects.

| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) |

| EC50 | 2.1 nM | 27 nM | >10-fold |

| Table 1: In Vitro Agonist Activity of this compound on Estrogen Receptors. |

Signaling Pathway and Experimental Workflow

The activation of ERα by this compound initiates a signaling cascade that culminates in the regulation of gene expression. The following diagrams illustrate the systemic mechanism of action of this compound on the HPG axis and a general workflow for assessing its ERα agonist activity.

Gtx-758 and its Impact on Sex Hormone Binding Globulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gtx-758, a novel, orally bioavailable, selective estrogen receptor alpha (ERα) agonist, has demonstrated significant effects on sex hormone binding globulin (SHBG) levels in clinical studies. This technical guide provides an in-depth analysis of the mechanism of action, quantitative clinical data, and detailed experimental protocols relevant to the study of this compound's impact on SHBG. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Introduction

Sex hormone binding globulin (SHBG) is a glycoprotein predominantly synthesized in the liver that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability. Elevated SHBG levels lead to a decrease in the concentration of free, biologically active sex hormones. This compound (Capesaris) is a selective estrogen receptor alpha (ERα) agonist that has been investigated for the treatment of advanced prostate cancer. A key mechanism of its therapeutic potential lies in its ability to significantly increase serum SHBG concentrations, leading to a profound reduction in free testosterone. This guide will explore the molecular mechanisms underlying this effect, present the clinical trial data in a structured format, and detail the methodologies for the key experiments cited.

Mechanism of Action: this compound and SHBG Regulation

This compound exerts its effects by selectively binding to and activating ERα. In hepatocytes, the activation of ERα initiates a signaling cascade that culminates in the increased transcription of the SHBG gene.

Proposed Signaling Pathway

While the precise intracellular signaling cascade for this compound is proprietary, a scientifically plausible pathway can be proposed based on the known mechanisms of ERα and SHBG gene regulation. Upon entering a hepatocyte, this compound binds to ERα, leading to its dimerization and translocation to the nucleus. The this compound-ERα complex then binds to estrogen response elements (EREs) in the promoter region of target genes. In the case of SHBG, ERα is known to interact with other key transcription factors, most notably Hepatocyte Nuclear Factor 4 alpha (HNF-4α), which is a primary regulator of SHBG gene expression. The binding of the this compound-ERα complex, in conjunction with HNF-4α, to the SHBG promoter enhances the recruitment of the transcriptional machinery, leading to increased mRNA synthesis and subsequent translation into the SHBG protein. The newly synthesized SHBG is then secreted from the hepatocyte into the bloodstream.

Quantitative Data from Clinical Trials

Clinical trials of this compound have consistently demonstrated a dose-dependent increase in serum SHBG levels and a corresponding decrease in free testosterone. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on SHBG Levels in Men with Castration-Resistant Prostate Cancer (CRPC)

| This compound Dose | Duration of Treatment | Mean Increase in SHBG from Baseline | Reference |

| 125 mg/day | 90 days | ≥150% | |

| 250 mg/day | 90 days | 301% (median) |

Table 2: Effect of this compound on Free Testosterone Levels in Men with CRPC

| This compound Dose | Duration of Treatment | Mean Decrease in Free Testosterone from Baseline | Reference |

| 250 mg/day | On study | 44% (median) |

Table 3: Effect of this compound on SHBG and Free Testosterone in Healthy Men and Men with Advanced Prostate Cancer

| Population | This compound Dose | Duration of Treatment | Mean Increase in SHBG | Mean Reduction in Free Testosterone | Reference |

| Healthy Men | 609 mg/day (oral solution) | 28 days | 330% | 59% | |

| Healthy Men | 986 mg/day (oral solution) | 28 |

An In-depth Technical Guide on the Core Action of Gtx-758 in Suppressing Free Testosterone Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gtx-758, a selective estrogen receptor alpha (ERα) agonist, and its role in the suppression of free testosterone levels. The document details the mechanism of action, summarizes quantitative data from clinical trials, and outlines the experimental protocols utilized in these studies.

Introduction

This compound, also known as Capesaris, is an orally available, nonsteroidal selective estrogen receptor alpha (ERα) agonist.[1][2] It has been investigated primarily for the treatment of advanced prostate cancer.[3][4] The primary mechanism by which this compound suppresses free testosterone is through its action as an ERα agonist, which leads to a significant increase in the production of sex hormone-binding globulin (SHBG) by the liver.[5] This elevated SHBG binds with high affinity to circulating testosterone, thereby reducing the biologically active, or free, testosterone fraction. Additionally, this compound suppresses the secretion of luteinizing hormone (LH) from the pituitary gland, which in turn reduces the testicular production of testosterone.

Mechanism of Action: Signaling Pathway

This compound exerts its effects through a dual mechanism involving both the liver and the hypothalamic-pituitary-gonadal axis. As an ERα agonist, it mimics the effects of estrogen in specific tissues.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Facebook [cancer.gov]

- 3. Selective estrogen receptor alpha agonist this compound decreases testosterone with reduced side effects of androgen deprivation therapy in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Phase 2 Trial of this compound, an Estrogen Receptor Alpha Agonist, in Men With Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Gtx-758: A Selective Estrogen Receptor Alpha Agonist for Advanced Prostate Cancer

An In-depth Technical Review of Early-Stage Research

This technical guide provides a comprehensive overview of the early-stage research and development of Gtx-758 (Capesaris), a novel, orally available, nonsteroidal selective estrogen receptor alpha (ERα) agonist, for the treatment of advanced prostate cancer. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, preclinical findings, and clinical trial data.

Introduction

Androgen deprivation therapy (ADT) remains a cornerstone in the management of advanced prostate cancer. However, conventional ADT is associated with significant side effects due to estrogen deficiency, including hot flashes, bone loss, and adverse metabolic changes. This compound was developed by GTx, Inc. as a potential alternative to traditional ADT, aiming to suppress testosterone to castrate levels while mitigating the side effects of hypoestrogenism through its selective ERα agonism.[1][2]

Mechanism of Action

This compound's primary mechanism of action involves the selective activation of the estrogen receptor alpha (ERα).[1][3] This agonism leads to a multi-faceted approach to androgen suppression:

-

Hypothalamic-Pituitary-Gonadal Axis Inhibition: Activation of ERα in the pituitary gland suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through feedback inhibition. The reduction in LH prevents the testes from producing androgens, leading to a decrease in total serum testosterone to castrate levels.

-

Induction of Sex Hormone-Binding Globulin (SHBG): this compound stimulates hepatic production of SHBG, a protein that binds to testosterone in the bloodstream. This leads to a significant reduction in the levels of free testosterone, the biologically active form that prostate cancer cells utilize for growth.

The selectivity of this compound for ERα over ERβ is a key characteristic, with a more than 10-fold preference. This selectivity is hypothesized to reduce the risk of hypercoagulability and thrombophilia, as estradiol's effects on platelets are primarily mediated through ERβ.

Signaling Pathway Diagram

Preclinical Research

In animal studies, this compound demonstrated the ability to reversibly suppress testosterone concentrations to castrate levels. This led to a reduction in prostate size and levels of prostate-specific antigen (PSA). Notably, these effects were achieved without inducing common side effects associated with hyper- or hypoestrogenism, such as hot flashes, bone loss, thrombophilia, or hypercoagulation. Furthermore, unlike diethylstilbestrol, this compound did not induce gynecomastia in male monkeys, despite achieving similar testosterone suppression and PSA reduction.

Clinical Development

This compound has undergone several Phase II clinical trials to evaluate its safety and efficacy in men with advanced prostate cancer.

Phase II Trial in Hormone-Naive Prostate Cancer (NCT01326312)

This randomized, open-label study compared two doses of this compound (1000 mg/day and 2000 mg/day) with leuprolide depot in men with hormone-naive advanced prostate cancer.

Experimental Protocol:

-

Participants: 159 men with hormone-naive advanced prostate cancer.

-

Intervention: Patients were randomized to receive oral this compound (1000 mg/day or 2000 mg/day) or leuprolide depot.

-

Primary Endpoint: The proportion of patients achieving total testosterone levels of ≤ 50 ng/dL by day 60.

-

Secondary Endpoints: Changes in serum free testosterone, PSA, SHBG, bone turnover markers, insulin-like growth factor (IGF)-1 levels, and incidence of hot flashes.

Key Findings: While leuprolide was more effective at reducing total testosterone, this compound demonstrated superiority in lowering free testosterone and PSA levels. This compound also showed a favorable side effect profile, with a lower incidence of hot flashes and positive effects on bone turnover markers. However, a higher incidence of venous thromboembolic events (VTEs) was observed with this compound (4.1%) compared to leuprolide (0.0%), which led to the early termination of the trial.

Quantitative Data Summary:

| Parameter | This compound (1000 mg/day) | This compound (2000 mg/day) | Leuprolide |

| Total Testosterone ≤ 50 ng/dL (Day 60) | 43.4% | 63.6% | 88.2% |

| Median SHBG Increase | 495% | 583% | Not Reported |

| Mean Free Testosterone (Day 28) | 0.9 ± 0.7 pg/mL | 0.7 ± 0.7 pg/mL | 1.7 ± 1.1 pg/mL |

| PSA Reduction (Day 28) | 74% | 72% | 56% |

| Incidence of VTEs | 4.1% (combined this compound arms) | 4.1% (combined this compound arms) | 0.0% |

Phase II Trial in Castration-Resistant Prostate Cancer (CRPC) (NCT01615120)

This open-label study evaluated lower doses of this compound (125 mg/day and 250 mg/day) as a secondary hormonal therapy in men with CRPC.

Experimental Protocol:

-

Participants: Men with castration-resistant prostate cancer (CRPC). Patients at increased risk for VTEs were excluded.

-

Intervention: Patients received oral this compound at two dose cohorts: 125 mg/day and 250 mg/day, for at least 90 days.

-

Primary Endpoint: The proportion of subjects who experienced a ≥ 50% PSA decline by day 90.

-

Secondary Endpoints: Changes in total and free testosterone, SHBG, bone turnover markers, hot flashes, and safety.

Key Findings: this compound demonstrated clinical activity in a dose-dependent manner. The 250 mg/day dose met the primary endpoint for PSA decline. The drug was generally well-tolerated at these lower doses, with a notable reduction in hot flashes. A VTE was reported in the 250 mg/day arm.

Quantitative Data Summary:

| Parameter | This compound (125 mg/day) | This compound (250 mg/day) |

| Patients with ≥ 50% PSA Decline (Day 90) | 10.5% (4 of 38) | 25.6% (10 of 39) |

| Median SHBG Increase (250 mg cohort) | Not Reported | 268% of baseline |

| Median Free Testosterone Decrease (250 mg cohort) | Not Reported | 58% from baseline |

| Hot Flash Improvement (250 mg cohort) | Not Reported | 44% of patients with moderate to severe hot flashes reported mild or no hot flashes after 12 weeks |

| Incidence of VTEs | 0% | 5.1% |

Experimental Workflow Diagram

Pharmacodynamics

This compound is a selective agonist of the estrogen receptor, with a more than 10-fold preference for ERα over ERβ. The half-maximal effective concentrations (EC50) are 2.1 nM for ERα and 27 nM for ERβ.

Safety and Tolerability

Across the Phase II trials, this compound was generally well-tolerated, with the significant exception of an increased risk of venous thromboembolism (VTE). This led to the early termination of the trial in hormone-naive patients. In the CRPC trial, which used lower doses and excluded patients with a high risk of VTE, the incidence was lower but still present in the higher dose arm. On the other hand, this compound was associated with a reduction in estrogen deficiency-related side effects, such as hot flashes and adverse bone turnover.

Conclusion

Early-stage research on this compound presented a promising therapeutic concept for advanced prostate cancer. Its unique mechanism of action, selectively targeting ERα to reduce free testosterone while potentially mitigating the side effects of traditional ADT, was a significant area of investigation. Clinical data confirmed its activity in lowering PSA and free testosterone levels. However, the increased risk of venous thromboembolism remains a critical safety concern that has impacted its development. Further investigation would be required to determine if a therapeutic window exists where the benefits of this compound outweigh its risks. As of 2016, this compound had completed two Phase II clinical trials.

References

Gtx-758 and Its Impact on Gonadotropin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gtx-758 is a novel, orally bioavailable, selective estrogen receptor alpha (ERα) agonist that has been investigated primarily for the treatment of advanced prostate cancer. Its mechanism of action involves a significant modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in gonadotropin secretion and subsequent suppression of testosterone levels. This technical guide provides an in-depth analysis of the core mechanisms by which this compound impacts gonadotropin secretion, supported by available preclinical and clinical data. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of endocrinology and oncology.

Introduction

Gonadotropin-releasing hormone (GnRH) secreted from the hypothalamus stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including the production of testosterone in males. In hormone-sensitive prostate cancer, therapeutic strategies often aim to suppress testosterone production. This compound represents a targeted approach to achieving this by leveraging the negative feedback mechanism of estrogens on the HPG axis. As a selective ERα agonist, this compound offers the potential for effective testosterone suppression while potentially mitigating some of the adverse effects associated with traditional androgen deprivation therapy (ADT).

Mechanism of Action of this compound on the Hypothalamic-Pituitary-Gonadal Axis

The primary mechanism by which this compound influences gonadotropin secretion is through the negative feedback inhibition of the HPG axis, a well-established physiological pathway.

Hypothalamic Regulation

This compound, acting as an estrogen mimic, binds to and activates ERα located on GnRH neurons in the hypothalamus. This activation mimics the effect of endogenous estrogens, leading to a suppression of GnRH pulsatile secretion. The reduction in GnRH stimulation of the pituitary is a critical upstream event in the cascade that ultimately leads to reduced gonadotropin release.

Pituitary Regulation

The decreased pulsatile release of GnRH from the hypothalamus leads to a subsequent reduction in the synthesis and secretion of both LH and FSH from the gonadotroph cells of the anterior pituitary. This direct consequence of reduced hypothalamic stimulation is a key factor in the overall suppression of gonadal function.

Peripheral Effects on Sex Hormones

A significant and unique aspect of this compound's mechanism is its potent induction of sex hormone-binding globulin (SHBG) production by the liver.[1][2][3][4] By binding to testosterone with high affinity, the increased circulating SHBG levels lead to a substantial decrease in the bioavailability of free testosterone, the biologically active form of the hormone.[1] This dual action of suppressing gonadotropin secretion and increasing SHBG levels results in a profound and sustained reduction in androgen signaling.

Preclinical Data

Preclinical studies in animal models have been instrumental in elucidating the effects of this compound on the HPG axis.

In Vivo Animal Models

Experimental Protocol: Preclinical Evaluation in Male Monkeys (General Overview)

-

Animal Model: Sexually mature male cynomolgus monkeys.

-

Drug Administration: this compound administered orally, with dose-ranging studies to determine efficacy.

-

Hormone Analysis: Serial blood samples collected to measure serum levels of total and free testosterone, and likely LH and FSH, although specific data for the latter is not published. Hormone levels would typically be measured using validated immunoassays (e.g., ELISA or radioimmunoassay).

-

Endpoint: Achievement of chemical castration, defined as serum testosterone levels below a specified threshold (e.g., <50 ng/dL).

Clinical Data

Clinical trials in men with advanced prostate cancer have provided quantitative data on the effects of this compound on gonadotropins and sex hormones.

Phase 2 Clinical Trial in Men with Castration-Resistant Prostate Cancer (CRPC)

A Phase 2 clinical trial (NCT01615120) evaluated the efficacy and safety of this compound in men with CRPC. The study assessed the impact of two different daily doses of this compound (125 mg and 250 mg).

Quantitative Data from Phase 2 Clinical Trial (NCT01615120)

| Parameter | This compound Dose | Baseline (Median) | Change from Baseline (Median) |

| Free Testosterone | 250 mg/day | ↓ 44% | |

| SHBG | 250 mg/day | ↑ 301% | |

| PSA | 250 mg/day | Significant Decline |

Note: Specific baseline values and statistical significance for all parameters are not consistently reported in publicly available sources. The table reflects the reported percentage changes.

Experimental Protocol: Phase 2 Clinical Trial (NCT01615120)

-

Study Design: Open-label, multicenter, dose-escalation study.

-

Patient Population: Men with metastatic or high-risk non-metastatic CRPC.

-

Intervention: this compound administered orally at doses of 125 mg/day or 250 mg/day.

-

Hormone Analysis: Blood samples were collected at baseline and at specified intervals throughout the study. Serum levels of total testosterone, free testosterone, SHBG, and PSA were measured. While LH and FSH were likely monitored as pharmacodynamic markers, specific data on their suppression are not detailed in the primary publications. The hormone assays would have been conducted in a central laboratory using validated analytical methods, likely immunoassays such as chemiluminescent immunoassay (CLIA) or enzyme-linked immunosorbent assay (ELISA).

-

Primary Endpoint: Proportion of patients with a ≥50% decline in PSA from baseline.

-

Secondary Endpoints: Changes in serum levels of total and free testosterone, and SHBG.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in the Hypothalamic-Pituitary-Gonadal Axis

Caption: Signaling pathway of this compound's impact on the HPG axis.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for preclinical studies of this compound.

Experimental Workflow for Clinical Trial

Caption: Generalized workflow for the Phase 2 clinical trial of this compound.

Discussion and Future Directions

This compound demonstrates a multifaceted mechanism of action that leads to effective suppression of testosterone. Its ability to act at the hypothalamic level to reduce gonadotropin secretion, combined with its peripheral effect of increasing SHBG, provides a comprehensive approach to androgen deprivation. The clinical data available to date support its potential as a therapeutic agent in advanced prostate cancer.

For a more complete understanding of this compound's impact on gonadotropin secretion, further research is warranted. Specifically, the publication of detailed quantitative data on LH and FSH suppression from both preclinical and clinical studies would be highly valuable. Additionally, studies investigating the direct effects of this compound on pituitary gonadotrophs could further elucidate its mechanism of action. A deeper understanding of the long-term effects of selective ERα agonism on the HPG axis and other endocrine functions will also be crucial for the future development and application of this class of drugs.

Conclusion

This compound exerts its influence on gonadotropin secretion primarily through negative feedback inhibition of the hypothalamic-pituitary-gonadal axis, mediated by its selective agonism of estrogen receptor alpha. This central mechanism, coupled with the peripheral increase in SHBG, leads to a significant reduction in bioavailable testosterone. The available data underscore the potential of this compound as a targeted endocrine therapy. This technical guide provides a foundational understanding of its core mechanisms and a framework for further investigation into this promising compound.

References

- 1. Phase 2 Trial of this compound, an Estrogen Receptor Alpha Agonist, in Men With Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of low-dose this compound on free testerone levels in men with metastatic castration resistant prostate cancer (mCRPC). - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Gtx-758 in Men

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial protocols for Gtx-758, a selective estrogen receptor alpha (ERα) agonist, for in vivo studies in men with advanced prostate cancer. The information is synthesized from publicly available Phase II clinical trial data.

Mechanism of Action

This compound is an orally available, nonsteroidal selective ERα agonist.[1] Its primary mechanism of action in the context of prostate cancer involves the modulation of the hypothalamic-pituitary-gonadal axis and hepatic protein synthesis.[1][2] Activation of ERα in the pituitary gland suppresses the secretion of luteinizing hormone (LH), which in turn reduces testicular androgen synthesis, including testosterone.[1] Additionally, this compound stimulates the hepatic production of sex hormone-binding globulin (SHBG).[2] The increased SHBG binds to free testosterone, reducing its biologically active fraction. This dual mechanism leads to a significant reduction in free testosterone levels, a key driver of prostate cancer growth.

References

Application Notes and Protocols for the Use of Gtx-758 in Castration-Resistant Prostate Cancer Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gtx-758 (Capesaris) is an oral, selective estrogen receptor alpha (ERα) agonist that has demonstrated clinical activity in men with castration-resistant prostate cancer (CRPC). Unlike traditional androgen deprivation therapy (ADT) which targets the production of androgens, this compound leverages a distinct mechanism of action by primarily increasing the production of sex hormone-binding globulin (SHBG) in the liver. This leads to a significant reduction in the levels of biologically active free testosterone, thereby inhibiting the androgen receptor signaling pathway that drives prostate cancer growth. These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its application in a clinical trial setting for CRPC.

Mechanism of Action

This compound acts as a selective agonist for the estrogen receptor alpha (ERα). Activation of ERα in the liver leads to a dose-dependent increase in the synthesis and secretion of SHBG. SHBG is a glycoprotein that binds with high affinity to sex steroids, including testosterone. By significantly elevating circulating SHBG levels, this compound effectively sequesters free testosterone, reducing its bioavailability and uptake by prostate cancer cells. This mechanism provides an alternative means of androgen deprivation and has shown efficacy in patients who have developed resistance to conventional ADT.[1][2][3]

Signaling Pathway of this compound in Suppressing Androgen Activity

Caption: Mechanism of this compound in reducing bioavailable testosterone.

Clinical Trial Data for this compound in CRPC

Phase II clinical trials have evaluated the efficacy and safety of this compound in patients with CRPC. The primary endpoint in these studies was often the proportion of patients achieving a ≥ 50% decline in Prostate-Specific Antigen (PSA) levels.[4][5]

Summary of Efficacy Data from Phase II Clinical Trials

| Endpoint | This compound (125 mg/day) | This compound (250 mg/day) |

| PSA Response (≥50% decline by Day 90) | 10.5% (4/38 patients) | 25.6% (10/39 patients) |

| PSA Response (≥30% decline) | Not Reported | 46% (18/39 patients) |

| Median SHBG Increase | Not Reported | 301% from baseline |

| Median Free Testosterone Decrease | Not Reported | 44% from baseline |

Safety and Tolerability Profile

| Adverse Event | This compound (125 mg/day) | This compound (250 mg/day) |

| Venous Thromboembolic Events (VTE) | 0% | 5.1% |

| Myocardial Infarction (MI) | Not Reported | One possibly drug-related event reported |

| Reduction in Hot Flashes | Observed | 44% of patients with moderate to severe hot flashes reported mild or no hot flashes after 12 weeks |

Experimental Protocols for Clinical Trial Monitoring

The following protocols are essential for monitoring the efficacy and safety of this compound in a clinical trial setting.

Prostate-Specific Antigen (PSA) Monitoring Protocol

Objective: To monitor the therapeutic response to this compound by measuring serum PSA levels.

Methodology:

-

Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube (SST).

-

Sample Processing: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-1300 x g for 15 minutes. Aliquot the serum into cryovials.

-

Storage: Store serum samples at -80°C until analysis.

-

Analysis: PSA levels should be measured using a validated immunoassay (e.g., ELISA or chemiluminescent immunoassay) according to the manufacturer's instructions.

-

Schedule: Collect samples at baseline, and then every 4 weeks throughout the treatment period.

Free Testosterone Measurement Protocol

Objective: To quantify the biologically active fraction of testosterone in serum.

Methodology:

-

Sample Collection and Processing: As described for PSA monitoring.

-

Analysis: The gold standard for free testosterone measurement is equilibrium dialysis.

-

A serum sample is dialyzed against a protein-free buffer at 37°C until equilibrium is reached.

-

The concentration of testosterone in the dialysate, which represents the free fraction, is then measured using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Schedule: Collect samples at baseline and at regular intervals (e.g., every 4-12 weeks) to assess the pharmacodynamic effect of this compound.

Sex Hormone-Binding Globulin (SHBG) Measurement Protocol

Objective: To measure the concentration of SHBG in serum to confirm the mechanism of action of this compound.

Methodology:

-

Sample Collection and Processing: As described for PSA monitoring.

-

Analysis: SHBG levels are typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Wells of a microplate are coated with a monoclonal antibody specific for SHBG.

-

Patient serum samples, calibrators, and controls are added to the wells.

-

After incubation and washing, a second, enzyme-conjugated monoclonal antibody against a different epitope of SHBG is added.

-

A substrate is then added, and the resulting colorimetric change is proportional to the amount of SHBG present.

-

-

Schedule: Collect samples at baseline and at regular intervals (e.g., every 4-12 weeks).

Bone Turnover Marker Assessment Protocol

Objective: To monitor the effect of this compound on bone metabolism, a common concern with hormonal therapies for prostate cancer.

Methodology:

-

Markers: Key bone turnover markers include C-telopeptide (CTX) for bone resorption and procollagen type I N-terminal propeptide (P1NP) for bone formation.

-

Sample Collection: Serum is required for both CTX and P1NP measurement. Follow the same collection and processing steps as for PSA.

-

Analysis: Use validated immunoassays (e.g., ELISA) for the quantitative determination of serum CTX and P1NP concentrations.

-

Schedule: Collect samples at baseline and periodically throughout the trial (e.g., every 12 weeks).

Clinical Trial Workflow

Caption: A generalized workflow for a this compound clinical trial.

Eligibility Criteria for this compound Clinical Trials in CRPC

Based on the protocol for trial NCT01420861, the following inclusion and exclusion criteria are representative for a clinical trial of this compound in CRPC.

Inclusion Criteria

-

Histologically confirmed prostate cancer.

-

Evidence of progressive disease in a setting of medical or surgical castration (serum testosterone < 50 ng/dL).

-

Rising serum PSA levels on two successive assessments at least 2 weeks apart, with a minimum PSA of ≥ 2 ng/mL.

-

Age > 18 years.

-

Ability to provide informed consent.

Exclusion Criteria

-

Known hypersensitivity to estrogens or estrogen-like drugs.

-

Symptomatic metastatic prostate cancer requiring immediate intervention.

-

History of prior chemotherapy or radiopharmaceutical treatment for prostate cancer.

-

Use of investigational drugs within 90 days prior to enrollment.

-

Significant liver dysfunction (ALT or AST > 2 times the upper limit of normal) or renal impairment (serum creatinine > 1.5 times the upper limit of normal).

-

History of venous thromboembolic events.

Conclusion

This compound represents a novel therapeutic approach for castration-resistant prostate cancer by targeting the androgen axis through the upregulation of SHBG and subsequent reduction of free testosterone. The provided protocols and data summaries offer a framework for the design and implementation of clinical trials to further evaluate the potential of this compound in the management of CRPC. Careful monitoring of PSA, free testosterone, SHBG, and bone turnover markers is crucial for assessing the efficacy and safety of this agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Oncological validation of bone turnover markers c-terminal telopeptide of type I collagen (1CTP) and peptides n-terminal propeptide of type I procollagen (P1NP) in patients with prostate cancer and bone metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response in bone turnover markers during therapy predicts overall survival in patients with metastatic prostate cancer: analysis of three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

Application Notes and Protocols for Gtx-758 in Prostate-Specific Antigen (PSA) Reduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and mechanism of action of Gtx-758, an investigational selective estrogen receptor alpha (ERα) agonist, for the reduction of Prostate-Specific Antigen (PSA) in patients with advanced prostate cancer. The information is compiled from Phase II clinical trial data.

Mechanism of Action

This compound is a synthetic, nonsteroidal, orally active selective estrogen receptor alpha (ERα) agonist.[1][2] Its primary mechanism in reducing PSA lies in its ability to significantly increase the hepatic production of sex hormone-binding globulin (SHBG).[1][3] This elevation in SHBG leads to a subsequent decrease in the levels of free testosterone, the biologically active form that stimulates prostate cancer cell growth and PSA production.[3] By selectively targeting ERα, this compound aims to achieve the therapeutic benefits of estrogenic therapy while potentially mitigating some of the adverse effects associated with non-selective estrogen receptor activation.

Signaling Pathway

The signaling pathway of this compound involves its interaction with the estrogen receptor alpha, leading to a cascade of events that culminates in reduced androgen signaling in prostate cancer cells.

Caption: this compound Signaling Pathway for PSA Reduction.

Dosage and Administration

This compound has been evaluated in Phase II clinical trials at various oral daily dosages. Administration is oral, taken daily.

Quantitative Data Summary

The following tables summarize the efficacy of different this compound dosages on PSA reduction in patients with advanced prostate cancer.

Table 1: PSA Reduction in Castration-Resistant Prostate Cancer (CRPC)

| Dosage (Oral, Daily) | Patient Population | Primary Endpoint | Results | Reference |

| 125 mg | CRPC | ≥ 50% PSA decline by day 90 | 10.5% of patients (4 out of 38) | |

| 250 mg | CRPC | ≥ 50% PSA decline by day 90 | 25.6% of patients (10 out of 39) | |

| 250 mg | CRPC (on LHRH agents) | ≥ 50% PSA decline | 28% of patients (7 out of 25) | |

| 250 mg | CRPC (on LHRH agents) | ≥ 30% PSA decline | 44% of patients (11 out of 25) |

Table 2: PSA Reduction in Androgen Deprivation Therapy (ADT)-Naïve Advanced Prostate Cancer

| Dosage (Oral, Daily) | Comparator | Primary Endpoint | Results | Reference |

| 1000 mg | Leuprolide | PSA reduction at 28 days | 74% reduction | |

| 2000 mg | Leuprolide | PSA reduction at 28 days | 72% reduction | |

| Leuprolide Depot | This compound | PSA reduction at 28 days | 56% reduction |

Experimental Protocols

The following are representative protocols from Phase II clinical trials of this compound.

Protocol: Phase II Study in Castration-Resistant Prostate Cancer (NCT01615120)

1. Objective: To assess the efficacy and safety of this compound in reducing PSA levels in men with CRPC.

2. Study Design:

-

Type: Open-label, two-cohort study.

-

Patient Population: Men with high-risk non-metastatic or metastatic CRPC who are on Luteinizing Hormone-Releasing Hormone (LHRH) therapy.

-

Inclusion Criteria: Histologically confirmed prostate cancer, serum testosterone <50 ng/dL, and rising serum PSA levels.

-

Exclusion Criteria: History of prior chemotherapy for prostate cancer.

3. Treatment:

-

Cohort 1: this compound 125 mg administered orally once daily.

-

Cohort 2: this compound 250 mg administered orally once daily.

-

Duration: Patients were treated for at least 90 days.

4. Endpoints:

-

Primary: Proportion of subjects with a ≥ 50% decline in PSA from baseline by day 90.

-

Secondary: Changes in serum total and free testosterone, SHBG, bone turnover markers, and incidence of hot flashes.

5. Assessments:

-

PSA levels were measured at baseline and at regular intervals throughout the study.

-

Serum testosterone and SHBG were measured to assess the pharmacodynamic effects of this compound.

-

Adverse events were monitored throughout the study.

References

Application of Gtx-758 in Hormone-Dependent Prostate Cancer Models: Application Notes and Protocols

For Research Use Only

Introduction

Gtx-758 (Capesaris) is a novel, orally bioavailable, selective estrogen receptor alpha (ERα) agonist that has been investigated for the treatment of advanced prostate cancer. In the context of hormone-dependent prostate cancer, this compound presents a unique mechanism of action distinct from traditional androgen deprivation therapy (ADT). Its primary effect is mediated through the activation of ERα, leading to a significant increase in the production of sex hormone-binding globulin (SHBG) by the liver. This elevation in circulating SHBG results in a decrease in the bioavailability of free testosterone, thereby depriving prostate cancer cells of a key growth stimulus.

These application notes provide a summary of the available data on this compound and detailed protocols for its use in preclinical, hormone-dependent prostate cancer models. While detailed preclinical studies are not extensively published, the following protocols are based on established methodologies for evaluating hormonal agents in prostate cancer research.

Mechanism of Action

This compound acts as a selective agonist for ERα. The activation of ERα in hepatocytes stimulates the synthesis and secretion of SHBG. SHBG is a glycoprotein that binds to sex hormones, including testosterone, in the bloodstream. The increased levels of SHBG lead to a higher proportion of testosterone being bound, which reduces the concentration of free, biologically active testosterone that can enter prostate cells and stimulate the androgen receptor (AR). This mechanism effectively lowers the androgenic signal driving the growth of hormone-dependent prostate cancer.

In preclinical animal models, orally administered this compound has been shown to reversibly suppress testosterone to castrate levels, leading to a reduction in prostate volume and circulating prostate-specific antigen (PSA).

This compound Signaling Pathway and Experimental Workflow

The primary signaling pathway of this compound involves its interaction with the Estrogen Receptor Alpha (ERα), predominantly in liver cells. This interaction initiates a signaling cascade that results in increased production and secretion of Sex Hormone-Binding Globulin (SHBG). The elevated SHBG levels in circulation then lead to a reduction in bioavailable free testosterone, which in turn reduces the activation of the Androgen Receptor (AR) in prostate cancer cells, ultimately inhibiting tumor growth.

Gtx-758 Application Notes and Protocols for Serum Prostate-Specific Antigen (PSA) Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gtx-758 is an oral, selective estrogen receptor alpha (ERα) agonist that has demonstrated clinical activity in reducing serum prostate-specific antigen (PSA) levels in men with castration-resistant prostate cancer (CRPC). This document provides a comprehensive overview of the quantitative data from clinical trials, detailed experimental protocols derived from published literature, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its primary effect by acting as a selective agonist of the estrogen receptor alpha (ERα). This activation in the liver leads to a significant increase in the production of sex hormone-binding globulin (SHBG). The elevated SHBG levels bind with high affinity to circulating androgens, most notably testosterone, thereby reducing the bioavailability of free testosterone. This reduction in free testosterone, the biologically active form that stimulates prostate cancer cell growth and PSA production, is the principal mechanism by which this compound lowers serum PSA levels.[1][2]

Signaling Pathway

Caption: Mechanism of action of this compound in reducing PSA.

Data Presentation

Table 1: Efficacy of this compound in Reducing Serum PSA in Castration-Resistant Prostate Cancer (CRPC) Patients (Phase II Clinical Trial Data)

| Dosage | Number of Patients (n) | Primary Endpoint | PSA Decline ≥ 50% (Day 90) | PSA Decline ≥ 50% (Day 120) | PSA Decline ≥ 30% (Day 90) | Reference |

| 125 mg/day | 38 | Proportion of subjects with ≥ 50% PSA decline by day 90 | 10.5% (4 patients) | - | - | [2] |

| 250 mg/day | 39 | Proportion of subjects with ≥ 50% PSA decline by day 90 | 25.6% (10 patients) | 28% (11 patients) | 46% (18 patients) | [2] |

Table 2: Effect of this compound on Serum Androgens and SHBG in CRPC Patients (Phase II Clinical Trial Data)

| Dosage | Parameter | Median Change from Baseline | Reference |

| 250 mg/day | Free Testosterone | 44% decrease | [2] |

| 250 mg/day | SHBG | 301% increase |

Table 3: Comparison of this compound and Leuprolide in Hormone-Naïve Advanced Prostate Cancer (Phase II Clinical Trial Data)

| Treatment | Parameter | Result | Reference |

| This compound (1000 mg/day) | PSA Reduction (Day 28) | 74% | |

| This compound (2000 mg/day) | PSA Reduction (Day 28) | 72% | |

| Leuprolide | PSA Reduction (Day 28) | 56% | |

| This compound (1000 mg/day) | Median SHBG Increase | 495% | |

| This compound (2000 mg/day) | Median SHBG Increase | 583% |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Phase II Clinical Trial for Castration-Resistant Prostate Cancer

This protocol is based on the methodology of the NCT01615120 clinical trial.

1. Patient Population:

-

Men with histologically confirmed prostate cancer.

-

Diagnosis of castration-resistant prostate cancer (CRPC), defined by rising PSA levels despite a castrate level of serum testosterone (<50 ng/dL).

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

2. Treatment Regimen:

-

Cohort 1: this compound administered orally at a dose of 125 mg once daily.

-

Cohort 2: this compound administered orally at a dose of 250 mg once daily.

-

Patients continue their ongoing androgen deprivation therapy (ADT) with a luteinizing hormone-releasing hormone (LHRH) agonist.

-

Treatment is administered for at least 90 days.

3. Efficacy and Biomarker Assessments:

-

Serum PSA: Blood samples are collected at baseline, and then at regular intervals (e.g., every 30 days) throughout the study. PSA levels are determined using a validated immunoassay. The primary endpoint is the proportion of patients with a ≥ 50% decline in PSA from baseline by day 90.

-

Serum Testosterone and SHBG: Blood samples for the analysis of total testosterone, free testosterone, and SHBG are collected at baseline and at specified time points during treatment. These are measured using validated immunoassays or mass spectrometry.

-

Bone Turnover Markers: Serum or urine samples are collected to measure bone turnover markers (e.g., C-telopeptide) to assess the effect on bone metabolism.

-

Hot Flash Assessment: Patient-reported outcomes are collected using a validated questionnaire to assess the frequency and severity of hot flashes.

4. Safety Monitoring:

-

Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

-

Special attention is given to the monitoring of venous thromboembolic events (VTEs).

Caption: Clinical trial workflow for this compound evaluation.

Protocol 2: Preclinical Evaluation of this compound in an Animal Model of Prostate Cancer

This is a generalized protocol based on descriptions of preclinical studies.

1. Animal Model:

-

Male immunodeficient mice (e.g., nude or SCID).

-

Subcutaneous implantation of human prostate cancer cells that express the androgen receptor and secrete PSA (e.g., LNCaP cells).

-

Tumors are allowed to establish to a palpable size.

2. Treatment Administration:

-

This compound is formulated for oral gavage.

-

Animals are randomized into treatment and vehicle control groups.

-

This compound is administered daily at specified doses.

3. Efficacy Assessments:

-

Tumor Volume: Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated.

-

Serum PSA: Blood is collected via retro-orbital or tail vein sampling at baseline and at the end of the study. Serum PSA levels are measured using a species-specific PSA ELISA kit.

-

Serum Testosterone: At the end of the study, terminal blood collection is performed to measure serum testosterone levels.

4. Histopathology and Immunohistochemistry:

-

At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Sections are stained with hematoxylin and eosin (H&E) for histological examination.

-

Immunohistochemistry can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Caption: Preclinical animal study workflow for this compound.

Conclusion

This compound has demonstrated a dose-dependent reduction in serum PSA levels in men with castration-resistant prostate cancer. Its mechanism of action, centered on the elevation of SHBG and subsequent reduction of free testosterone, offers a distinct approach to androgen deprivation. The provided protocols offer a framework for the clinical and preclinical evaluation of this compound and similar compounds. Further research is warranted to fully elucidate its long-term efficacy and safety profile.

References

Application Notes and Protocols for Measuring SHBG and Free Testosterone Levels in Response to Gtx-758 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gtx-758 is an orally bioavailable, selective estrogen receptor alpha (ERα) agonist that has been investigated for the treatment of advanced prostate cancer. Its mechanism of action involves the potentiation of ERα signaling, which leads to a significant increase in the hepatic synthesis and secretion of Sex Hormone-Binding Globulin (SHBG). This elevation in circulating SHBG levels results in a greater proportion of testosterone being bound, thereby reducing the concentration of biologically active free testosterone. These application notes provide a comprehensive overview of the effects of this compound on SHBG and free testosterone and detail standard laboratory protocols for their measurement.

Mechanism of Action of this compound

This compound selectively binds to and activates ERα, leading to a cascade of downstream effects. A primary and clinically significant outcome of ERα agonism in the liver is the increased production of SHBG. SHBG is a glycoprotein that binds with high affinity to sex hormones, including testosterone. By increasing the concentration of SHBG in the bloodstream, this compound effectively sequesters a larger fraction of total testosterone, leading to a marked decrease in the levels of unbound, or free, testosterone. This reduction in free testosterone is the key mechanism through which this compound exerts its therapeutic effects in hormone-sensitive conditions like prostate cancer.

Effects of this compound on SHBG and Testosterone Levels: Clinical Trial Data

Multiple clinical studies have evaluated the impact of this compound on hormone levels in men with advanced prostate cancer. The data consistently demonstrate a dose-dependent increase in SHBG and a corresponding decrease in free testosterone.

Table 1: Effect of this compound on Serum Hormone and Biomarker Levels in Men with Advanced Prostate Cancer (ADT Naïve)

| Parameter | This compound (1000 mg/day) | This compound (2000 mg/day) | Leuprolide |

| Mean Free Testosterone (pg/mL) | 0.9 ± 0.7 | 0.7 ± 0.7 | 1.7 ± 1.1 |

| Median SHBG Increase from Baseline | 495% | 583% | Not Reported |

| Mean Total Testosterone (ng/dL) in Castrated Patients | 23 ± 14 | 19 ± 9 | 14 ± 7 |

| PSA Reduction | 74% | 72% | 56% |

| Data from a Phase II study in androgen deprivation therapy (ADT) naïve advanced prostate cancer patients after 28 days of treatment. |

Table 2: Effect of this compound on Serum Hormone and Biomarker Levels in Men with Castration-Resistant Prostate Cancer (CRPC)

| Parameter | This compound (125 mg/day) | This compound (250 mg/day) |

| Median SHBG Increase from Baseline | Not Reported | 268% - 301% |

| Median Free Testosterone Decrease from Baseline | Not Reported | 44% - 58% |

| PSA Decline ≥ 50% | 10.5% of patients | 25.6% of patients |

| Data from a Phase II open-label study in men with CRPC on continued ADT. |

Experimental Protocols

Accurate measurement of SHBG and free testosterone is crucial for evaluating the pharmacodynamic effects of this compound. The following are standard, validated protocols for these assays.

Protocol 1: Measurement of Serum SHBG by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a typical sandwich ELISA for the quantitative measurement of SHBG in serum samples.

Materials:

-

SHBG ELISA Kit (commercially available from various suppliers)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Serum samples from subjects treated with this compound

Application Notes and Protocols for Assessing Gtx-758's Effect on Hot Flashes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hot flashes, also known as vasomotor symptoms (VMS), are a common and often disruptive symptom of menopause and a side effect of certain cancer therapies. They are characterized by sudden feelings of intense heat, flushing, and sweating. The underlying cause is linked to a narrowing of the thermoneutral zone in the hypothalamus, the brain's thermoregulatory center, largely due to the decline in estrogen levels.

Gtx-758 is an oral, selective estrogen receptor alpha (ERα) agonist. By selectively targeting ERα, this compound aims to provide the therapeutic benefits of estrogen in the central nervous system for the alleviation of hot flashes, while potentially minimizing off-target effects. These protocols outline the preclinical and clinical methodologies for assessing the efficacy of this compound in treating hot flashes.

Mechanism of Action: ERα Signaling in Hypothalamic KNDy Neurons

Hot flashes are understood to originate from the hyperactivity of a specific group of neurons in the hypothalamus known as the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons. In a normal estrogenic state, estrogen provides a negative feedback signal to these neurons, keeping their activity in check. During menopause or with androgen deprivation therapy, the loss of this estrogenic feedback leads to hypertrophy and over-activity of KNDy neurons. This hyperactivity disrupts the normal function of the thermoregulatory center in the preoptic area of the hypothalamus, leading to inappropriate heat dissipation responses, i.e., hot flashes.

This compound, as a selective ERα agonist, is hypothesized to mimic the action of endogenous estrogen on these KNDy neurons. By binding to and activating ERα, this compound is expected to re-establish the negative feedback loop, thereby reducing the hyperactivity of KNDy neurons and stabilizing the thermoregulatory center. This leads to a reduction in the frequency and severity of hot flashes.

Troubleshooting & Optimization

Troubleshooting Gtx-758 solubility in different solvents

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility of Gtx-758. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on providing detailed protocols to enable users to determine its solubility in various solvents accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is an orally available, nonsteroidal selective estrogen receptor alpha (ERα) agonist. It has the chemical formula C₁₉H₁₃F₂NO₃ and a molecular weight of 341.3 g/mol . Its chemical structure is that of a diphenyl benzamide derivative.

Q2: Is there any available data on the solubility of this compound?

Publicly available quantitative solubility data for this compound in a range of common laboratory solvents is limited. Some sources indicate its solubility in Dimethyl Sulfoxide (DMSO) and Methanol, though specific concentrations are not provided. Therefore, experimental determination of its solubility in the solvent of choice is highly recommended.

Q3: What factors can influence the solubility of this compound?

The solubility of small molecules like this compound is influenced by several factors:

-

Polarity of the solvent and solute: The "like dissolves like" principle is a key guideline. The diphenyl benzamide structure of this compound suggests it may have both polar and non-polar characteristics.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH of the solution: The presence of ionizable groups in a molecule can significantly impact its solubility in aqueous solutions.

-

Molecular size and crystal structure: Larger molecules and more stable crystal lattices can lead to lower solubility.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound in a Specific Solvent

If you are encountering issues with dissolving this compound, follow these troubleshooting steps:

-

Verify Compound Purity: Ensure the this compound you are using is of high purity, as impurities can affect solubility.

-

Increase Temperature: Gently warm the solution. For many compounds, a slight increase in temperature can significantly improve solubility.

-

Sonication: Use a sonicator to break down particle agglomerates and enhance dissolution.

-

Vortexing: Vigorous mixing using a vortex mixer can aid in dissolving the compound.

-

Test a Range of Solvents: If this compound is not soluble in your initial solvent of choice, test a variety of solvents with different polarities. A suggested starting list is provided in the experimental protocol below.

-

pH Adjustment (for aqueous solutions): If dissolving in a buffered aqueous solution, systematically vary the pH to find the optimal range for this compound solubility.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (solid powder)

-

Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Acetone, Phosphate-Buffered Saline (PBS) at various pH values)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is crucial to remove any undissolved particles.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method. A standard calibration curve of this compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Data Presentation: this compound Solubility Profile

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | Record your data | Record your data | e.g., Insoluble, Sparingly soluble |

| Ethanol | 25 | Record your data | Record your data | e.g., Soluble with heating |

| Methanol | 25 | Record your data | Record your data | e.g., Freely soluble |

| DMSO | 25 | Record your data | Record your data | e.g., Very soluble |

| Acetone | 25 | Record your data | Record your data | |

| Acetonitrile | 25 | Record your data | Record your data | |

| PBS (pH 7.4) | 25 | Record your data | Record your data |

Protocol 2: Preparation of a this compound Stock Solution

Materials:

-

This compound (solid powder)

-

Appropriate solvent (selected based on solubility data)

-

Analytical balance

-

Volumetric flask

-

Vortex mixer or sonicator

-

Sterile, amber glass vials for storage

Procedure:

-

Determine the Desired Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of your stock solution.

-

Calculate the Required Mass of this compound:

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For a 10 mM (0.01 mol/L) stock solution of 1 mL (0.001 L) with a molecular weight of 34

-

Gtx-758 off-target effects and ERβ activation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Gtx-758, focusing on its off-target effects and its interaction with Estrogen Receptor β (ERβ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective agonist of the Estrogen Receptor α (ERα). Its primary mechanism in the context of prostate cancer treatment is to increase the hepatic production of sex hormone-binding globulin (SHBG). This leads to a reduction in the levels of free testosterone, which is the biologically active form of the hormone.

Q2: What is the selectivity of this compound for ERα versus ERβ?

This compound exhibits a more than 10-fold selectivity for ERα over ERβ. The reported half-maximal effective concentrations (EC50) are 2.1 nM for ERα and 27 nM for ERβ.

Q3: What are the known off-target effects of this compound?

The most significant off-target effect observed in clinical trials is an increased risk of venous thromboembolic events (VTEs). The precise molecular mechanism for this is not fully elucidated but is a known risk associated with estrogenic compounds. Animal studies have suggested that this compound does not induce hypercoagulation.

Q4: Can this compound activate ERβ at therapeutic concentrations?

Given the EC50 of 27 nM for ERβ, it is plausible that this compound could activate this receptor at higher therapeutic concentrations. However, its primary activity is mediated through ERα. The physiological consequences of this potential ERβ activation in the context of this compound treatment have not been extensively studied.

Troubleshooting Guides

Problem 1: Inconsistent or no response to this compound in cell-based assays.

-

Possible Cause 1: Cell line suitability.

-

Troubleshooting: Confirm that your cell line expresses ERα, the primary target of this compound. Use RT-qPCR or Western blot to verify ERα expression levels. If your cell line has low or no ERα, consider using a different, ERα-positive cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, though androgen receptor signaling can confound results in the latter).

-

-

Possible Cause 2: Ligand concentration.

-

Troubleshooting: Ensure you are using an appropriate concentration range. Based on the in vitro potency, a starting range of 1 nM to 1 µM is recommended. Create a dose-response curve to determine the optimal concentration for your specific assay.

-

-

Possible Cause 3: Serum in cell culture media.

-

Troubleshooting: Phenol red, a common pH indicator in cell culture media, is a weak estrogen mimic and can interfere with your results. Additionally, serum contains endogenous steroids. For at least 24-48 hours before and during the experiment, switch to phenol red-free media and use charcoal-stripped serum to remove confounding steroids.

-

Problem 2: Observing unexpected cellular effects potentially related to ERβ activation.

-

Possible Cause 1: High concentrations of this compound.

-

Troubleshooting: As this compound has a lower affinity for ERβ, any effects mediated by this receptor are more likely to be observed at higher concentrations. Try lowering the concentration of this compound to a range where it is more selective for ERα.

-

-

Possible Cause 2: ERβ-dominant cell line.

-

Troubleshooting: Verify the relative expression levels of ERα and ERβ in your cell line. If your cells express high levels of ERβ and low levels of ERα, you may be preferentially observing ERβ-mediated effects.

-

-

Possible Cause 3: Off-target effects unrelated to ERs.

-

Troubleshooting: To confirm that the observed effect is ER-mediated, use an estrogen receptor antagonist, such as Fulvestrant (ICI 182,780), in a co-treatment experiment. If the antagonist blocks the effect, it is likely mediated by either ERα or ERβ.

-

Data Presentation

Table 1: In Vitro Potency of this compound on Estrogen Receptors

| Receptor | EC50 (nM) |

| Estrogen Receptor α (ERα) | 2.1 |

| Estrogen Receptor β (ERβ) | 27 |

Data sourced from Wikipedia, which references preclinical studies.

Experimental Protocols

Protocol 1: ERα/ERβ Reporter Gene Assay

This protocol is designed to measure the activation of ERα or ERβ by this compound in a cellular context.

-

Cell Seeding:

-

Seed a suitable cell line (e.g., HEK293T or HeLa) that has low endogenous ER expression in a 96-well plate.

-

Allow cells to adhere for 24 hours.

-

-

Transfection:

-

Co-transfect the cells with:

-

An expression plasmid for either human ERα or human ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase or similar reporter gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Use a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum.

-

Adjusting Gtx-758 treatment to improve patient response

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Gtx-758 treatment. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic, nonsteroidal estrogen that acts as a selective agonist for the estrogen receptor α (ERα). Its primary mechanism of action in the context of prostate cancer is to increase the hepatic production of sex hormone-binding globulin (SHBG). This leads to a significant reduction in the levels of free testosterone, which is the biologically active form that promotes prostate cancer cell growth.

Q2: How does this compound differ from traditional androgen deprivation therapy (ADT)?

A2: While both this compound and traditional ADT, such as LHRH agonists, aim to reduce androgen signaling, they do so via different mechanisms. LHRH agonists suppress the production of total testosterone. In contrast, this compound's primary effect is to increase SHBG, which binds to testosterone, thereby reducing free testosterone levels. Clinical studies have shown that while leuprolide (an LHRH agonist) may be more effective at lowering total testosterone, this compound can achieve a greater reduction in free testosterone and Prostate-Specific Antigen (PSA) levels. Additionally, this compound has been shown to mitigate some side effects associated with estrogen deficiency from traditional ADT, such as hot flashes and bone loss.

Q3: What are the known adverse events associated with this compound treatment?

A3: The most significant adverse event observed in clinical trials with this compound is an increased incidence of venous thromboembolic events (VTEs). In a phase II trial, the VTE rate was 4.1% with this compound compared to 0.0% with leuprolide, which led to the early termination of the trial. Lower doses of this compound have been investigated to minimize this risk. Other reported, possibly drug-related, serious adverse events include myocardial infarction.

Troubleshooting Guides

Suboptimal PSA Response

Q: We are observing a minimal or no decrease in PSA levels in a patient cohort treated with this compound. What are the potential causes and next steps?

A: A suboptimal PSA response to this compound can be due to several factors. It is crucial to systematically investigate the following:

-

Verify Free Testosterone Levels: The primary efficacy of this compound is linked to the reduction of free testosterone. Confirm that a significant decrease in free testosterone and a corresponding increase in SHBG are observed. If these hormonal changes are not present, it could indicate issues with drug absorption or metabolism.

-

Consider Pre-existing Resistance Mechanisms: Although not extensively documented for this compound, resistance to hormone therapies in prostate cancer can occur through various mechanisms. These can include androgen receptor (AR) mutations or amplification, and the expression of AR variants (AR-Vs) that are constitutively active.

-

Evaluate for Disease Progression: In some cases, the disease may have progressed to a state that is no longer dependent on androgen receptor signaling.

Recommended Actions:

-

Hormone Panel Analysis: Conduct a comprehensive analysis of serum levels of total testosterone, free testosterone, and SHBG to confirm the pharmacodynamic effect of this compound.

-

Genomic and Proteomic Analysis: If feasible, analyze tumor biopsies for AR mutations, AR-V7 expression, or other markers of hormone therapy resistance.

-

Imaging Studies: Perform imaging studies to assess for disease progression.

Managing Adverse Events (VTEs)

Q: A patient in our study has developed a venous thromboembolic event (VTE). How should this be managed in the context of this compound treatment?

A: The development of a VTE is a serious adverse event associated with this compound. The following steps are recommended:

-